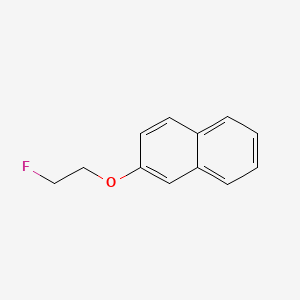

2-(2-Fluoroethoxy)naphthalene

Description

Properties

CAS No. |

325-24-6 |

|---|---|

Molecular Formula |

C12H11FO |

Molecular Weight |

190.21 g/mol |

IUPAC Name |

2-(2-fluoroethoxy)naphthalene |

InChI |

InChI=1S/C12H11FO/c13-7-8-14-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2 |

InChI Key |

YBWQLWHKAXEHPH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCCF |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-(2-Hydroxyethoxy)naphthalene Precursors

The precursor 2-(2-hydroxyethoxy)naphthalene is typically prepared by etherification of 2-naphthol with ethylene glycol derivatives under basic conditions. This intermediate contains a hydroxyethoxy side chain which can be converted to a suitable leaving group (e.g., mesylate or tosylate) for subsequent fluorination.

Fluorination Using Radiofluoride or Fluoride Salts

A prominent method involves treating the mesylate or tosylate precursor with fluoride sources such as potassium fluoride, sodium fluoride, or no-carrier-added [F-18]fluoride for radiolabeling purposes. This reaction is typically carried out in polar aprotic solvents such as acetonitrile, dimethyl sulfoxide, or dimethylformamide, often with co-solvents like tertiary alcohols to enhance solubility and reaction rates.

- Temperature: 100–150 °C

- Reaction time: 6–15 minutes (for radiolabeling), up to several hours for non-radioactive synthesis

- Use of phase-transfer catalysts or cryptands (e.g., kryptofix) to enhance fluoride nucleophilicity

- Post-fluorination deprotection or purification steps (e.g., acidic hydrolysis, HPLC purification)

This method is exemplified by patent WO2011151281A1, which describes a one-pot radiofluorination process of mesylate precursors to yield 2-(2-[F-18]fluoroethoxy)naphthalene derivatives with high radiochemical purity and yield.

Palladium-Catalyzed C–O Cross-Coupling Method

Reaction Description

An alternative and highly effective method involves the palladium-catalyzed coupling of 2-bromonaphthalene with 2-fluoroethanol under basic conditions. This cross-coupling forms the C–O bond directly, introducing the 2-fluoroethoxy substituent onto the naphthalene ring.

Catalysts and Conditions

- Catalyst: Pd(0) complexes such as Pd2(dba)3 with biaryl phosphine ligands (e.g., tBuBrettPhos)

- Base: Potassium tert-butoxide or cesium carbonate

- Solvent: 1,4-dioxane or other aprotic solvents

- Temperature: 80–100 °C

- Reaction time: 2–4 hours

- Ligands and bases are chosen to optimize yield and functional group tolerance

This method shows excellent tolerance to various functional groups and can be scaled up with catalyst loadings as low as 0.5 mol % without loss of yield. It is also compatible with electron-rich and electron-poor arenes and heteroarenes.

Copper-Catalyzed Fluorination of Tosylate Esters

Another notable method for fluorination involves copper-mediated nucleophilic substitution of tosylate esters derived from 2-naphthol derivatives. This approach avoids hazardous diazo compounds and uses copper powder and tertiary amine bidentate ligands (such as N,N,N',N'-tetramethylethylenediamine) to catalyze the reaction with inorganic fluoride salts (KF, NaF, or AgF).

- Solvents: High boiling aprotic solvents such as tetramethylene sulfone, hexamethylphosphoramide (HMPA), N-methyl-2-pyrrolidone, or diglyme

- Temperature: 100–200 °C

- Reaction time: 2–8 hours

- Molar ratios: Tosylate ester (1–2 equiv), copper powder (2–5 equiv), fluoride salt (3–5 equiv)

The product is isolated by filtration and extraction with hexane or other non-polar solvents. This method is industrially applicable due to the use of inexpensive starting materials and straightforward purification.

Comparative Data Table of Preparation Methods

Summary and Expert Commentary

- The nucleophilic fluorination of activated ethoxy precursors is particularly suited for radiolabeling applications due to rapid reaction times and compatibility with [F-18] fluoride.

- The palladium-catalyzed C–O cross-coupling offers a versatile and high-yielding synthetic route for non-radioactive 2-(2-fluoroethoxy)naphthalene, with excellent functional group tolerance and scalability.

- The copper-catalyzed fluorination of tosylate esters provides an industrially attractive approach using inexpensive reagents and avoids toxic intermediates, though it requires higher temperatures and longer reaction times.

- Selection of method depends on the desired application (radiolabeling vs. bulk synthesis), available equipment, and cost considerations.

This detailed analysis, based on patents and peer-reviewed literature, provides a comprehensive understanding of the synthetic methodologies for this compound, supporting informed decision-making in research and industrial settings.

Chemical Reactions Analysis

2-(2-Fluoroethoxy)naphthalene undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the 1-position of the naphthalene ring is the most reactive. Common reagents for these reactions include halogens (Cl₂, Br₂), sulfuric acid (H₂SO₄), and nitro compounds.

Oxidation Reactions: The compound can be oxidized using reagents such as vanadium pentoxide (V₂O₅) to form phthalic anhydride.

Reduction Reactions: Reduction reactions can be carried out using hydrogenation catalysts to reduce the aromatic ring.

Scientific Research Applications

2-(2-Fluoroethoxy)naphthalene has several scientific research applications:

Fluorescence Probes: Naphthalene derivatives, including this compound, are used as efficient fluorescence probes for detecting and imaging purposes due to their strong fluorescence, electroactivity, and photostability.

Organic Electronic Appliances: The compound’s unique photophysical properties make it suitable for constructing organic electronic devices.

Chemical Biology: It is used in chemical biology for its excellent sensing and selectivity properties towards anions and cations.

Mechanism of Action

The mechanism of action of 2-(2-Fluoroethoxy)naphthalene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s naphthalene ring can undergo substitution reactions, where the electrophile attacks the most reactive position (1-position) on the ring . This interaction leads to the formation of various substituted products, depending on the reagents and conditions used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following naphthalene derivatives are structurally or functionally related to 2-(2-Fluoroethoxy)naphthalene:

2-Ethoxynaphthalene

- Structure : Naphthalene with an ethoxy (-OCH$2$CH$3$) group at the second position.

- Key Differences: The absence of fluorine reduces electron-withdrawing effects, leading to higher electron density on the aromatic ring. Lower polarity compared to the fluoroethoxy analog, resulting in increased lipophilicity (logP ~3.5 vs. ~3.0 for this compound, estimated). Applications: Used as a fragrance (nerolin) and intermediate in organic synthesis. No known radiopharmaceutical applications due to lack of fluorine .

2-Methoxynaphthalene

- Structure : Methoxy (-OCH$_3$) substituent at the second position.

- Higher metabolic susceptibility: Methoxy groups are prone to O-demethylation, whereas the fluoroethoxy group in this compound resists enzymatic cleavage, improving in vivo stability . Toxicity: Methoxynaphthalenes are less studied but may share naphthalene’s hematotoxic and hepatotoxic effects .

2-(2-Methylpropoxy)naphthalene

- Structure : Branched 2-methylpropoxy (-OCH$2$CH(CH$3$)$_2$) group at position 2.

- Higher hydrophobicity (logP ~4.2) compared to this compound, impacting solubility and biodistribution .

2-Acetyl-6-methoxynaphthalene

- Structure : Methoxy group at position 6 and acetyl group at position 2.

- Key Differences :

Physicochemical and Toxicological Comparison

Biological Activity

2-(2-Fluoroethoxy)naphthalene is a naphthalene derivative characterized by the substitution of a fluoroethoxy group, which imparts unique electronic and steric properties. This compound has garnered attention in various fields, particularly medicinal chemistry, due to its potential biological activities. In this article, we will explore the biological activity of this compound, including its anticancer properties, metabolic interactions, and structural comparisons with related compounds.

Chemical Structure and Properties

The chemical formula for this compound is . The naphthalene moiety contributes to its polycyclic aromatic character, while the fluoroethoxy group enhances its solubility and reactivity. The structural representation highlights the position of the substituent on the naphthalene ring, which plays a critical role in determining its biological activity.

Biological Activity Overview

Research indicates that naphthalene derivatives exhibit a variety of biological activities, including:

- Anticancer Properties : Studies have shown that modifications to the naphthalene structure can enhance metabolic stability and reduce toxicity while maintaining efficacy against cancer cell lines. For instance, research into similar compounds has demonstrated their capability to inhibit tumor growth in vitro and in vivo settings.

- Protein Interaction : Initial studies suggest that this compound may interact with proteins and enzymes involved in metabolic pathways. Understanding these interactions is essential for assessing its pharmacokinetic properties and potential therapeutic applications.

Case Studies

- Anticancer Activity : A study focusing on naphthalene derivatives found that certain modifications led to increased cytotoxicity against various cancer cell lines. The introduction of electron-withdrawing groups like fluoroethoxy was associated with enhanced activity due to improved binding affinity to cellular targets.

- Metabolic Studies : Research investigating the metabolism of naphthalene derivatives revealed that compounds with similar structures undergo significant biotransformation via cytochrome P450 enzymes. This metabolic pathway is crucial for understanding the compound's pharmacodynamics and potential toxicity .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 1-(2-Fluoroethoxy)naphthalene | Naphthalene with a fluoroethoxy group at position 1 | Different position may alter biological activity |

| 4-(2-Fluoroethoxy)naphthalene | Naphthalene with a fluoroethoxy group at position 4 | Potentially different reactivity patterns |

| 1-Naphthol | Hydroxylated derivative of naphthalene | Exhibits distinct biological activities |

| Naphthalenes with halogen substituents | Variants with different halogens (e.g., bromo) | Altered electronic properties affecting reactivity |

The unique substitution pattern of this compound results in distinct pharmacological profiles compared to other naphthalene derivatives. This specificity may lead to targeted therapeutic applications.

Q & A

How can researchers optimize the synthesis of 2-(2-Fluoroethoxy)naphthalene to improve yield and purity?

Answer:

Optimization involves selecting catalysts (e.g., Lewis acids like AlCl₃ or BF₃), controlling reaction conditions (temperature, solvent polarity), and purification techniques. For fluorinated naphthalene derivatives, trifluoromethoxy group introduction often requires halogen-exchange reactions using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®. Solvents such as dichloromethane or THF are critical for stabilizing intermediates. Post-synthesis, column chromatography or recrystallization in ethanol can isolate the product. Kinetic studies (e.g., monitoring reaction progress via TLC or HPLC) help identify optimal reaction times .

What are the critical considerations for designing in vivo toxicological studies on this compound?

Answer:

Key factors include:

- Randomization and blinding : Ensure dose allocation is randomized and personnel are blinded to prevent performance bias .

- Exposure characterization : Use validated analytical methods (GC-MS, LC-MS) to confirm dosing accuracy .

- Outcome metrics : Predefine endpoints (e.g., hepatic enzymes, histopathology) to reduce detection bias.

- Species selection : Rodents are common, but interspecies metabolic differences (e.g., cytochrome P450 activity) must be addressed .

Studies are tiered by confidence levels (High to Very Low) based on bias risk assessments .

How should researchers address contradictions in toxicological data across studies on naphthalene derivatives?

Answer:

Contradictions arise from methodological variability (e.g., exposure routes, dose ranges). To resolve discrepancies:

- Risk of Bias (RoB) Assessment : Rank studies using criteria like exposure characterization completeness, blinding, and attrition rates. High-confidence studies outweigh low-tiered ones .

- Dose-Response Analysis : Compare NOAEL/LOAEL values across studies; inconsistencies may stem from non-linear pharmacokinetics.

- Meta-Analysis : Pool data using fixed/random-effects models to identify trends, adjusting for covariates (e.g., species, study duration) .

What methodologies are employed to elucidate the metabolic pathways of this compound in mammalian systems?

Answer:

- In vitro assays : Liver microsomes or hepatocytes incubated with the compound, followed by LC-HRMS to identify phase I (oxidation) and phase II (glucuronidation) metabolites .

- Isotopic labeling : Use ¹⁴C-labeled compounds to trace metabolic fate in urine/feces.

- Enzyme inhibition studies : Co-administer CYP450 inhibitors (e.g., ketoconazole) to identify metabolizing enzymes .

Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Answer:

- NMR : ¹⁹F NMR confirms fluorine substitution; ¹H/¹³C NMR resolves naphthalene ring protons and ethoxy chain .

- Mass Spectrometry : High-resolution MS (HRMS) determines exact mass, while GC-MS/EI-MS identifies fragmentation patterns .

- Chromatography : Reverse-phase HPLC with UV/fluorescence detection ensures purity; GC-FID quantifies volatile impurities .

How does the fluoroethoxy group affect the bioactivity of naphthalene derivatives compared to other substituents?

Answer:

The fluoroethoxy group enhances metabolic stability and lipophilicity, altering receptor binding. Comparative studies show:

- Cytotoxicity : Fluorinated derivatives (e.g., this compound) may exhibit lower cytotoxicity than sulfonyl/thio analogs due to reduced electrophilicity .

- Enzyme inhibition : Fluorine’s electronegativity modulates interactions with catalytic sites (e.g., cytochrome P450 vs. sulfoxide derivatives) .

Structure-activity relationship (SAR) studies using substituent swapping (e.g., -OCH₂F vs. -OCH₃) are critical .

What systematic review frameworks are recommended for integrating heterogeneous data on naphthalene derivatives?

Answer:

Follow the 8-step framework from ATSDR’s Toxicological Profile :

Literature search : Use databases (PubMed, SciFinder) with terms like "naphthalene derivatives + toxicity + fluorinated."

Data extraction : Tabulate outcomes (e.g., LD₅₀, histopathology) and study parameters (species, exposure duration) .

Risk of Bias assessment : Apply Tiered Confidence Criteria (High/Very Low) .

Evidence synthesis : Use GRADE criteria to weigh human vs. animal data .

Why is blinding critical in experimental studies on this compound, and how is it implemented?

Answer:

Blinding minimizes performance and detection bias. For example:

- Double-blind design : Personnel administering doses and assessing outcomes are unaware of treatment groups.

- Coded samples : Samples labeled with non-identifiers (e.g., "Group A/B") during analysis .

Failure to blind risks overestimating treatment effects, particularly in subjective endpoints (e.g., behavioral assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.